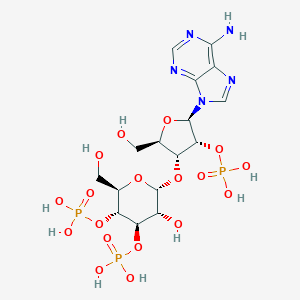
4-Tetrahydropyran-2-yloxyphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tetrahydropyran-2-yloxyphenylacetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is recognized for its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Synthesis Analysis
Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products. Significant efforts have been paid to the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives . The synthesis of 4-Tetrahydropyran-2-yloxyphenylacetonitrile involves complex chemical reactions.Molecular Structure Analysis
The molecular structure of 4-Tetrahydropyran-2-yloxyphenylacetonitrile is analyzed using various techniques such as virtual screening, molecular dynamics simulation, MM/PBSA calculations, DFT analysis, and ADMET profile .Chemical Reactions Analysis
The chemical reactions involving 4-Tetrahydropyran-2-yloxyphenylacetonitrile are complex and involve multiple steps . The compound interacts with other chemicals in a variety of ways, leading to different products and byproducts .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Tetrahydropyran-2-yloxyphenylacetonitrile are detailed in various sources . These properties include its structure, chemical names, and classification, among others .Aplicaciones Científicas De Investigación
Lithium Metal Batteries
4-Tetrahydropyran-2-yloxyphenylacetonitrile: has been identified as a potential component in the development of weak solvent electrolytes for lithium metal batteries . The compound’s structure may contribute to the formation of an inorganic-rich solid electrolyte interface (SEI), which is crucial for improving the compatibility with lithium metal and suppressing the growth of lithium dendrites that hinder commercial applications.
Marine Drug Synthesis
The tetrahydropyran moiety, a structural component of 4-Tetrahydropyran-2-yloxyphenylacetonitrile , is abundantly present in marine natural products . This compound can be utilized in the synthesis of complex marine macrolides like neopeltolide, which have significant antiproliferative properties and are important for drug discovery and chemical biology.
Asymmetric Synthesis
4-Tetrahydropyran-2-yloxyphenylacetonitrile: can be applied in the asymmetric synthesis of tetrahydropyran-containing natural products . Its use in chiral Lewis acid-catalyzed reactions can lead to the development of new synthetic methods for producing enantiomerically pure compounds.
Safety and Hazards
Direcciones Futuras
Due to the biological and medicinal properties of pyranopyrazoles, the synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . The future directions in the study of 4-Tetrahydropyran-2-yloxyphenylacetonitrile and related compounds may involve further exploration of their potential therapeutic and industrial applications.
Propiedades
IUPAC Name |
2-[4-(oxan-2-yloxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-9-8-11-4-6-12(7-5-11)16-13-3-1-2-10-15-13/h4-7,13H,1-3,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOOKYJGJVMIBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tetrahydropyran-2-yloxyphenylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
